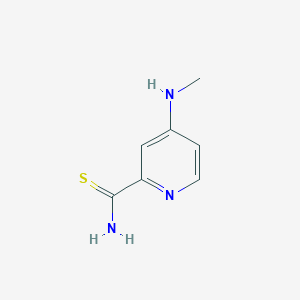

4-(Methylamino)pyridine-2-carbothioamide

CAS No.:

Cat. No.: VC15870553

Molecular Formula: C7H9N3S

Molecular Weight: 167.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9N3S |

|---|---|

| Molecular Weight | 167.23 g/mol |

| IUPAC Name | 4-(methylamino)pyridine-2-carbothioamide |

| Standard InChI | InChI=1S/C7H9N3S/c1-9-5-2-3-10-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) |

| Standard InChI Key | KPPNWDNPSACYLA-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC(=NC=C1)C(=S)N |

Introduction

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-(methylamino)pyridine-2-carbothioamide can be achieved through modular approaches involving pyridine functionalization:

-

Condensation of 4-Methylaminopyridine with Thiourea:

Reacting 4-methylaminopyridine with thiourea in ethanol under reflux conditions yields the carbothioamide derivative. This method leverages nucleophilic substitution at the pyridine’s 2-position, facilitated by the electron-donating methylamino group . -

Post-Functionalization of Pyridine-2-Carbothioamide:

Introducing the methylamino group via reductive amination of pyridine-2-carbothioamide with methylamine and a reducing agent (e.g., NaBH4) provides an alternative pathway. This stepwise approach allows for precise control over substituent placement .

Key Chemical Reactions

The compound’s reactivity is dominated by its carbothioamide and methylamino groups:

-

Nucleophilic Substitution: The thioamide sulfur participates in reactions with alkyl halides, forming thioether derivatives.

-

Coordination Chemistry: The nitrogen atoms in the pyridine ring and thioamide group act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or medicinal applications .

-

Oxidation: The C=S bond is susceptible to oxidation, yielding sulfinic or sulfonic acid derivatives under strong oxidizing conditions .

Biological Activity and Mechanisms

Anticancer Activity

Carbothioamide derivatives bearing pyridine scaffolds have shown remarkable antiproliferative effects. For instance, compound 6c (4-pyridyl-substituted) inhibited HepG2 liver cancer cells with an IC50 of 2.17 ± 0.08 µM, outperforming sorafenib (IC50 = 5.32 ± 0.07 µM) . Mechanistic studies indicate these compounds induce apoptosis by modulating retinoid X receptor-alpha (RXRα) activity, a nuclear receptor implicated in cell differentiation and death .

Table 1: Antiproliferative Activity of Selected Pyridine Carbothioamide Derivatives

| Compound | R1 Substituent | Cancer Cell Line (IC50, µM) |

|---|---|---|

| 6c | 4-Pyridyl | HepG2: 2.17 ± 0.08 |

| 6e | 4-Pyridyl | A549: 11.27 ± 1.05 |

| 7a | 4-Pyridyl | HepG2: 14.37 ± 0.26 |

Data adapted from in vitro MTT assays .

Comparative Analysis with Structural Analogs

The biological activity of pyridine carbothioamides is highly sensitive to substituent effects:

-

4-Pyridyl vs. 3-Pyridyl: Derivatives with 4-pyridyl groups exhibit 3–5-fold greater potency than their 3-substituted counterparts due to enhanced π-stacking interactions with enzyme active sites .

-

Thioamide vs. Carboxamide: Replacement of the C=S group with C=O reduces COX-2 inhibition by 40%, underscoring the critical role of sulfur in molecular recognition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume